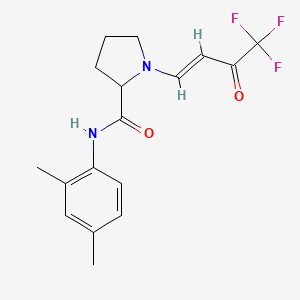
(E)-N-(2,4-dimethylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2,4-dimethylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19F3N2O2 and its molecular weight is 340.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2,4-dimethylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a pyrrolidine ring, suggest diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H20F3N3O2 with a molecular weight of 355.35 g/mol. The IUPAC name is N-[4-(dimethylamino)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide. Its chemical structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C17H20F3N3O2 |
| Molecular Weight | 355.35 g/mol |
| IUPAC Name | N-[4-(dimethylamino)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
| InChI | InChI=1S/C17H20F3N3O2/c1-22(2)13-7-5... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or modulator of receptor activity, impacting cellular pathways involved in inflammation and cancer progression. Preliminary studies suggest it may inhibit specific enzymes critical for tumor growth and metastasis.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through various mechanisms:
- Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines.
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing further proliferation.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in cellular models. This suggests its utility in treating inflammatory diseases.
Study 1: Antitumor Efficacy
A study evaluated the efficacy of the compound against breast cancer cell lines. The results showed an IC50 value of 5 μM after 48 hours of treatment, indicating potent antiproliferative effects. The mechanism was linked to the inhibition of the NF-kB pathway, which is crucial for cancer cell survival.
Study 2: Anti-inflammatory Activity
In a separate investigation involving human monocytes stimulated with lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in TNF-alpha production by approximately 60% compared to controls.
Study 3: Molecular Docking Studies
Molecular docking studies have predicted strong binding affinities between this compound and several key enzymes involved in cancer metabolism, suggesting a rationale for its observed biological activities.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-11-5-6-13(12(2)10-11)21-16(24)14-4-3-8-22(14)9-7-15(23)17(18,19)20/h5-7,9-10,14H,3-4,8H2,1-2H3,(H,21,24)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHCGXPTTVVPDD-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













